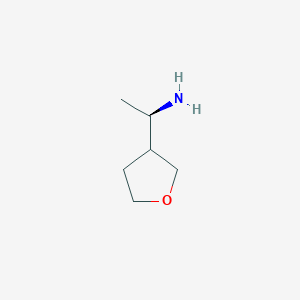

(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine

Description

Fundamental Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are of paramount importance in the field of asymmetric synthesis, which is dedicated to the selective production of a single enantiomer of a chiral molecule. Their significance stems from several key roles:

Chiral Auxiliaries: Chiral amines can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled.

Chiral Catalysts: In the form of organocatalysts or as ligands for metal-based catalysts, chiral amines can facilitate a wide array of enantioselective reactions. These include reductions, additions, and cyclizations, where the catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Chiral Resolving Agents: Chiral amines are widely used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

The prevalence of amine functionalities in pharmaceuticals and agrochemicals underscores the critical need for efficient methods to produce enantiomerically pure chiral amines.

The Tetrahydrofuran (B95107) Motif in Chiral Chemical Entities

The tetrahydrofuran (THF) ring is a saturated five-membered cyclic ether that is a common structural feature in a vast number of natural products and synthetic molecules with significant biological activity. Its inclusion in chiral chemical entities is noteworthy for several reasons:

Structural Scaffold: The THF ring provides a rigid and defined three-dimensional scaffold, which can be crucial for the precise orientation of functional groups for molecular recognition and binding to biological targets.

Improved Physicochemical Properties: The ether oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can influence the solubility and pharmacokinetic properties of a molecule.

Stereochemical Complexity: Substituted tetrahydrofurans can possess multiple stereocenters, leading to a rich diversity of stereoisomers. The synthesis of stereochemically defined THF derivatives is an active area of research.

The combination of a chiral amine with a tetrahydrofuran moiety, as seen in (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine, can therefore be anticipated to yield molecules with interesting and potentially useful properties for drug discovery and development.

Overview of the Current Research Landscape for this compound

The current research landscape for this compound appears to be in its nascent stages, with its commercial availability suggesting its use as a building block in proprietary research, likely within the pharmaceutical and agrochemical industries. Publicly available, peer-reviewed research specifically detailing the synthesis and applications of this particular compound is limited. However, the research landscape can be inferred from the extensive studies on closely related chiral amines and substituted tetrahydrofurans.

The synthesis of such a molecule would likely involve stereoselective methods to control the configuration of the amine-bearing carbon. Potential synthetic strategies could include the asymmetric reduction of a corresponding ketoxime or the reductive amination of a suitable ketone precursor. A Chinese patent describes a preparation method for the related compound (R)-tetrahydrofuran-3-amine, which involves the amidation and subsequent Hofmann degradation of (R)-tetrahydrofuran-3-carboxylic acid cymitquimica.com. This suggests that functional group interconversions from readily available chiral tetrahydrofuran precursors are a viable synthetic approach.

Given the structural alerts of a chiral primary amine and a tetrahydrofuran ring, the applications of this compound are likely to be in the following areas:

As a Chiral Building Block: Its primary use is expected to be as a starting material for the synthesis of more complex chiral molecules, where the stereocenter and the THF moiety are incorporated into the final target.

In Medicinal Chemistry: As a fragment for the design and synthesis of novel bioactive compounds. The specific stereochemistry and the presence of the THF ring could be key for binding to biological targets such as enzymes or receptors.

While direct research on this compound is not widely published, the robust body of literature on asymmetric amine synthesis and the ubiquity of the tetrahydrofuran motif in bioactive molecules indicate a strong potential for this compound in advancing these fields.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1372881-50-9 |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(1R)-1-(oxolan-3-yl)ethanamine |

InChI |

InChI=1S/C6H13NO/c1-5(7)6-2-3-8-4-6/h5-6H,2-4,7H2,1H3/t5-,6?/m1/s1 |

InChI Key |

JCIAQQOICXUMNX-LWOQYNTDSA-N |

Isomeric SMILES |

C[C@H](C1CCOC1)N |

Canonical SMILES |

CC(C1CCOC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantioenriched 1r 1 Tetrahydrofuran 3 Yl Ethan 1 Amine

Asymmetric Catalytic Strategies for Chiral Amine Construction

Asymmetric catalysis offers the most direct and atom-economical routes to chiral amines. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Enantioselective Hydrogenation of Precursors

Asymmetric hydrogenation of prochiral ketones is a powerful and widely used industrial method for producing chiral alcohols, which can then be converted to amines. More directly, the asymmetric hydrogenation of imines, formed in situ or pre-formed from the ketone 1-(tetrahydrofuran-3-yl)ethanone, can yield the target amine. researchgate.netgoogle.com This process typically involves a transition metal catalyst, such as rhodium, iridium, or ruthenium, complexed with a chiral ligand. google.com

For the hydrogenation of a ketone like 1-(tetrahydrofuran-3-yl)ethanone, a catalyst system such as a Ru(II) complex with a chiral diphosphine ligand (e.g., BINAP derivatives) and a chiral diamine (e.g., DPEN derivatives) would be a standard approach. The reaction is run under a hydrogen atmosphere, and the choice of solvent, temperature, and pressure are critical variables to optimize both conversion and enantioselectivity.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones

| Catalyst/Ligand System | Metal | Typical Substrates | Potential Application |

|---|---|---|---|

| Ru-BINAP/Diamine | Ruthenium | Aromatic and Heterocyclic Ketones | Hydrogenation of 1-(tetrahydrofuran-3-yl)ethanone to the corresponding chiral alcohol, followed by conversion to the amine. |

| Ir-P,N Ligands | Iridium | Acyclic Ketones and Imines | Direct asymmetric hydrogenation of the imine derived from 1-(tetrahydrofuran-3-yl)ethanone. |

Catalytic Reductive Amination Protocols

Direct asymmetric reductive amination is arguably the most efficient method for converting a ketone directly into a chiral amine. sigmaaldrich.com This one-pot reaction involves the condensation of the ketone, 1-(tetrahydrofuran-3-yl)ethanone, with an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine, which is then immediately hydrogenated asymmetrically by a chiral catalyst in the same reaction vessel. googleapis.com

Iridium complexes with chiral phosphoramidite (B1245037) ligands have shown exceptional performance in the direct asymmetric reductive amination of various ketones. sigmaaldrich.com Key to the success of this reaction is the careful control of conditions to favor imine formation and subsequent enantioselective reduction over competing pathways. Additives, such as acids or drying agents, are often employed to facilitate the formation of the imine intermediate. sigmaaldrich.com

Table 2: Key Aspects of Catalytic Reductive Amination

| Step | Description | Key Parameters |

|---|---|---|

| Imine Formation | Condensation of 1-(tetrahydrofuran-3-yl)ethanone with an amine source (e.g., NH₄Cl, NH₃). | Amine source, solvent, temperature, removal of water. |

Transition Metal-Catalyzed Asymmetric Synthesis of the Amine Core

Beyond hydrogenation, other transition-metal-catalyzed reactions can be employed to construct the chiral amine core. google.com These methods include hydroamination and various C-N bond-forming cross-coupling reactions. While often applied to different substrate classes (e.g., alkenes), the principles can be adapted. For instance, a precursor containing an alkene adjacent to the tetrahydrofuran (B95107) ring could undergo asymmetric hydroamination. However, for the specific target of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine, these methods are generally less direct than the reductive amination of the corresponding ketone.

Diastereoselective Synthetic Pathways to Access the Target Compound

Diastereoselective strategies involve the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the key bond formation, the auxiliary is removed, yielding the enantioenriched product.

Utilization of Chiral Auxiliaries in Synthesis

A common diastereoselective approach involves reacting the precursor ketone, 1-(tetrahydrofuran-3-yl)ethanone, with a chiral amine to form a chiral imine or enamine. A well-known example is the use of (R)- or (S)-1-phenylethylamine as a chiral auxiliary. The reduction of the resulting imine with a standard, non-chiral reducing agent (e.g., sodium borohydride) proceeds with diastereoselectivity due to the steric influence of the auxiliary. The chiral auxiliary is then cleaved, typically by hydrogenolysis, to yield the desired chiral primary amine.

Another powerful class of chiral auxiliaries are Ellman's N-tert-butanesulfinyl amides. Condensation of 1-(tetrahydrofuran-3-yl)ethanone with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) would yield a chiral N-sulfinyl imine. Reduction of this imine often proceeds with high diastereoselectivity, and the sulfinyl group can be easily removed under acidic conditions to give the free amine.

Table 3: Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Method of Attachment | Key Transformation | Method of Removal |

|---|---|---|---|

| (R)-1-Phenylethylamine | Condensation with ketone to form a chiral imine. | Diastereoselective reduction of the C=N bond. | Catalytic hydrogenolysis (e.g., H₂/Pd/C). |

| (R)-tert-Butanesulfinamide | Condensation with ketone to form a chiral N-sulfinyl imine. | Diastereoselective reduction of the C=N bond. | Acidic hydrolysis (e.g., HCl in methanol). |

Multicomponent Reaction Approaches for Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. The Strecker reaction, which combines a ketone, an amine source (ammonia), and a cyanide source (e.g., HCN or TMSCN), is a classic MCR for synthesizing α-amino nitriles, which can then be hydrolyzed to amino acids or reduced to diamines.

An asymmetric variant of the Strecker reaction using 1-(tetrahydrofuran-3-yl)ethanone could be envisioned. The use of a chiral amine source or a chiral catalyst could induce enantioselectivity in the formation of the α-amino nitrile intermediate. Subsequent reduction of the nitrile group would lead to a chiral 1,2-diamine. While this would not directly yield the target compound, it demonstrates how MCRs could be used to create complex chiral amines based on the tetrahydrofuran scaffold. Currently, there are no specific examples in the literature of MCRs being used for the synthesis of this compound.

Chemoenzymatic Synthetic Routes Towards this compound

Chemoenzymatic synthesis represents a powerful and green approach for the production of chiral amines, offering exceptional stereoselectivity under mild, aqueous conditions. The primary method for synthesizing this compound via this strategy is the asymmetric reductive amination of the prochiral ketone, 1-(Tetrahydrofuran-3-yl)ethan-1-one. This transformation is efficiently catalyzed by (R)-selective ω-transaminases ((R)-ATAs).

Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. diva-portal.org For the synthesis of the (R)-enantiomer, an (R)-selective transaminase is employed. The reaction involves the conversion of the ketone substrate in the presence of a suitable amine donor, such as D-alanine or isopropylamine. The use of an amine donor that generates a co-product (like pyruvate (B1213749) from D-alanine) which can be removed from the reaction helps to drive the equilibrium towards the desired amine product. diva-portal.org

The reaction proceeds with high fidelity, often yielding the target amine with excellent enantiomeric excess (>98% ee). diva-portal.org Screening of commercially available transaminase kits is a common starting point to identify a biocatalyst with high activity and selectivity for the specific ketone substrate. dtu.dk Research has shown that transaminases can be successfully applied to heterocyclic ketones, indicating the viability of this approach for 1-(Tetrahydrofuran-3-yl)ethan-1-one. diva-portal.orgnih.gov The development of robust transaminases through protein engineering has further expanded the substrate scope and process efficiency of this methodology. nih.gov

Table 1: Representative Chemoenzymatic Synthesis of this compound Data is representative of typical results for analogous transformations reported in the literature.

| Parameter | Value / Condition |

| Enzyme Class | (R)-selective ω-Transaminase (e.g., ATA-025 or engineered variant) diva-portal.org |

| Substrate | 1-(Tetrahydrofuran-3-yl)ethan-1-one |

| Amine Donor | Isopropylamine or D-Alanine |

| Co-factor | Pyridoxal-5'-phosphate (PLP) |

| Solvent | Aqueous Buffer (e.g., Phosphate buffer, pH 7.5) |

| Temperature | 25-40 °C |

| Typical Conversion | >95% |

| Enantiomeric Excess (ee) | >99% for (R)-enantiomer |

Synthesis via Strategic Tetrahydrofuran Ring Formation and Functionalization

Conventional organic synthesis provides multiple pathways to this compound, which can be broadly categorized into two strategies: functionalization of a pre-formed tetrahydrofuran ring or construction of the ring from an acyclic precursor that already contains the key stereocenter.

One common approach begins with a commercially available, enantiopure tetrahydrofuran building block, such as (S)-Tetrahydrofuran-3-carboxylic acid. This "chiral pool" approach leverages a readily available source of stereochemistry. The synthesis could proceed by converting the carboxylic acid into a Weinreb amide. Subsequent treatment with an organometallic reagent like methylmagnesium bromide would yield the intermediate ketone, 1-(Tetrahydrofuran-3-yl)ethan-1-one. This ketone can then be subjected to a stereoselective chemical reduction and amination process, or more efficiently, converted using the chemoenzymatic route described previously.

Alternatively, the synthesis can be designed to form the tetrahydrofuran ring itself as a key strategic step. This often involves intramolecular cyclization reactions. For instance, a suitable chiral homoallylic alcohol can undergo an intramolecular haloetherification reaction. nih.gov In this strategy, the stereocenter corresponding to the amine is installed first in an acyclic precursor, and the five-membered ether ring is formed subsequently, locking in the relative stereochemistry. Such methods offer flexibility but may require more synthetic steps compared to functionalizing an existing ring. Another powerful method involves the selective dehydration of abundant pentose (B10789219) sugars, such as L-arabinose, to generate highly functionalized, chiral tetrahydrofuran intermediates without the need for protecting groups, which can then be elaborated to the target structure. nih.gov

Comparative Analysis of Synthetic Efficiency and Stereocontrol in this compound Preparation

The choice of synthetic route for preparing enantioenriched this compound depends on factors such as scalability, cost, and the desired level of stereochemical purity. Both chemoenzymatic and traditional chemical syntheses offer viable, yet distinct, advantages and disadvantages.

The chemoenzymatic route using an (R)-selective transaminase is arguably the most direct and efficient method for achieving high stereocontrol. It typically proceeds in a single step from the ketone precursor with near-perfect enantioselectivity (>99% ee) and under environmentally benign aqueous conditions. diva-portal.orgdiva-portal.org The primary challenges lie in the potential for unfavorable reaction equilibria, which may require process optimization (e.g., co-product removal), and the initial investment in enzyme screening to find a suitable biocatalyst. diva-portal.orgdtu.dk

Table 2: Comparative Analysis of Major Synthetic Strategies

| Feature | Chemoenzymatic Route (Transamination) | Chemical Route (from Chiral Pool) |

| Starting Material | 1-(Tetrahydrofuran-3-yl)ethan-1-one | (S)-Tetrahydrofuran-3-carboxylic acid |

| Key Reagents | (R)-selective ω-Transaminase, PLP, Amine Donor | Weinreb Amide reagents, Grignard reagents, Aminating agents |

| Number of Steps | 1 (from ketone) | 3-4 (from carboxylic acid) |

| Stereocontrol | Excellent (>99% ee typical) diva-portal.org | Good to Excellent (dependent on each step) |

| Reaction Conditions | Mild, aqueous buffer, ambient temperature | Varied; may include cryogenic temperatures, anhydrous conditions, and metal catalysts |

| Key Advantage | High enantioselectivity, green process, directness | Use of established reactions, predictable scalability |

| Key Disadvantage | Equilibrium limitations, requires enzyme screening | Lower overall yield, more complex, greater waste generation |

Reaction Chemistry and Transformational Studies of 1r 1 Tetrahydrofuran 3 Yl Ethan 1 Amine

Reactivity of the Amine Functional Group

The primary amine group in (1R)-1-(tetrahydrofuran-3-yl)ethan-1-amine is a nucleophilic and basic center, rendering it susceptible to a variety of chemical reactions. These reactions are fundamental to its use in the synthesis of more complex molecules.

Nucleophilic Reactivity and C-N Bond Formation Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile. This reactivity is commonly exploited in carbon-nitrogen bond-forming reactions, particularly through nucleophilic substitution with alkyl halides. In a typical SN2 reaction, the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. This process leads to the formation of secondary amines. chemguide.co.ukmsu.edu

The reaction with a primary alkyl bromide, for instance, would yield the corresponding N-alkylated secondary amine. It is important to note that the initial product of this reaction is an ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine, to give the free secondary amine. chemguide.co.uk

A common challenge in the direct alkylation of primary amines is overalkylation. msu.edu The secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkyl halide. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt. chemguide.co.ukyoutube.com To favor mono-alkylation, a large excess of the primary amine is often employed. msu.edu

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product Type | Reaction Conditions |

| This compound | R-X (e.g., CH₃I, CH₃CH₂Br) | Secondary Amine | Excess amine, polar solvent |

| This compound | R-X (e.g., CH₃I, CH₃CH₂Br) | Tertiary Amine, Quaternary Ammonium Salt | Stoichiometric or excess alkyl halide |

Note: This table represents expected reactivity based on general principles of amine chemistry.

Amidation Reactions and Related Derivatization Strategies

The primary amine of this compound readily undergoes acylation with a variety of acylating agents to form stable amide derivatives. This is a robust and widely used transformation in organic synthesis. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. masterorganicchemistry.comlibretexts.org

The reaction with an acyl chloride, for example, is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk This drives the reaction to completion. Similarly, acid anhydrides react to form amides, with a carboxylic acid as the byproduct. masterorganicchemistry.com

For direct amidation with carboxylic acids, which are generally less reactive, coupling reagents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate nucleophilic attack by the amine. masterorganicchemistry.comfishersci.co.uk These methods are advantageous as they are often performed under mild conditions. core.ac.uknih.gov

| Amine | Acylating Agent | Coupling Reagent/Base | Product |

| This compound | Acyl Chloride (RCOCl) | Triethylamine | N-Acyl derivative |

| This compound | Acid Anhydride ((RCO)₂O) | Pyridine | N-Acyl derivative |

| This compound | Carboxylic Acid (RCOOH) | EDC/HOBt | N-Acyl derivative |

Note: This table represents expected reactivity based on established amidation protocols.

Stereospecific Transformations at the Chiral Amine Center

The presence of a stereogenic center at the carbon bearing the amine group in this compound introduces the element of stereoselectivity in its reactions. Reactions at this chiral center can proceed with either retention or inversion of configuration, or result in racemization, depending on the reaction mechanism.

For instance, in nucleophilic substitution reactions where the amine itself is the nucleophile, the chirality at the amine center is typically preserved. However, if the amine were to be transformed into a leaving group, subsequent nucleophilic substitution at that carbon would likely proceed with inversion of configuration via an SN2 mechanism. ntnu.no

The stereochemistry of the amine can also direct the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselection. nih.gov For example, the chiral amine can act as a chiral auxiliary, influencing the approach of reagents to a prochiral center elsewhere in the molecule. Furthermore, reactions involving the formation of a new stereocenter can lead to diastereomeric products, and the inherent chirality of the starting material can favor the formation of one diastereomer over the other. tandfonline.com

Chemical Transformations Involving the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran ring is a relatively stable cyclic ether, but it can undergo specific chemical transformations, particularly ring-opening and functionalization reactions, to create diverse molecular scaffolds.

Ring-Opening Reactions for Scaffold Diversification

The tetrahydrofuran ring can be opened under various conditions, typically involving electrophilic activation of the ring oxygen. Lewis acids are commonly employed to coordinate to the oxygen atom, making the ring more susceptible to nucleophilic attack. nih.gov For example, the combination of a Lewis acid and a nucleophile can lead to the cleavage of one of the C-O bonds, resulting in a linear chain with functional groups at both ends. rsc.orgresearchgate.net

The reaction of N-heterocyclic carbene-boryl trifluoromethanesulfonates with nucleophiles in tetrahydrofuran has been shown to result in the insertion of the THF ring into the product, demonstrating a ring-opening event. rsc.orgsemanticscholar.org Frustrated Lewis pairs (FLPs) have also been demonstrated to mediate the ring-opening of THF. researchgate.netnih.gov These reactions provide a pathway to transform the cyclic ether into a difunctional acyclic structure, which can be a valuable strategy for scaffold diversification in medicinal chemistry and materials science.

Site-Selective Functionalization of the Tetrahydrofuran Ring System

Direct functionalization of the C-H bonds of the tetrahydrofuran ring offers a powerful method for introducing new substituents without the need for pre-functionalized starting materials. The C-H bonds at the α-position to the oxygen atom are the most activated and are therefore the most common sites for functionalization. nih.govrsc.orgacs.org

Various methods have been developed for the α-C-H functionalization of THF. These include photocatalytic methods using semiconductor quantum dots or organic dyes to generate an α-THF radical, which can then participate in cross-coupling reactions. nih.govacs.org Metal-free photocatalytic generation of bromine radicals has also been shown to selectively activate the α-C-H bond of tetrahydrofuran for C-S and C-C bond formation. rsc.org Additionally, direct C-H metallation of THF using strong bases can generate an α-anionic THF species, which can then react with various electrophiles. korea.edu Zinc-mediated C-H activation has also been reported for the regioselective addition of THF to alkynes. thieme-connect.com These methods allow for the introduction of a wide range of functional groups onto the tetrahydrofuran ring of this compound, further expanding its synthetic utility.

Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound is a subject of significant interest, particularly concerning the stereocontrolled formation of new chemical bonds at the chiral center. Mechanistic investigations into its transformations are crucial for optimizing existing synthetic routes and designing novel applications. This section delves into the elucidation of catalytic cycles, the principles of stereocontrol in chiral induction, and the kinetic and thermodynamic factors governing its reaction pathways.

Elucidation of Catalytic Cycles and Intermediates

The transformation of substrates into desired products via catalysis is a cornerstone of modern organic synthesis. For reactions involving this compound, particularly in the context of its formation or its use as a chiral building block, understanding the catalytic cycle is paramount. While specific studies on this exact molecule are not extensively documented, analogies can be drawn from related systems, such as the catalytic amination of tetrahydrofuran derivatives and other chiral amines.

A plausible catalytic cycle for the formation of amines within a tetrahydrofuran ring involves the reductive amination of a corresponding ketone. nih.govcardiff.ac.uk In such a process, a metal catalyst, often palladium on a support like alumina (B75360) (Pd/Al2O3), facilitates the reaction. nih.govcardiff.ac.uk The cycle would commence with the coordination of the ketone to the catalytic surface. Subsequently, the amine source, such as ammonia (B1221849) or another primary amine, would attack the carbonyl carbon to form a hemiaminal intermediate. nih.gov Dehydration of this intermediate would lead to the formation of an imine or enamine, which remains coordinated to the catalyst. nih.gov The final step involves the reduction of the C=N bond by a reducing agent, like molecular hydrogen, to yield the final amine product and regenerate the catalyst for the next cycle. nih.gov

In the context of C-H amination, a copper-catalyzed reaction offers another mechanistic pathway. nih.govresearchgate.net For instance, the α-C-H amination of tetrahydrofuran with indole (B1671886) or carbazole (B46965) derivatives has been achieved using a copper(II) chloride/bipyridine catalyst system. nih.govresearchgate.net The proposed mechanism initiates with the generation of a tert-butoxy (B1229062) radical from di-tert-butyl peroxide, which then abstracts a hydrogen atom from tetrahydrofuran to form a THF radical. This radical is then oxidized by Cu(II) to a THF cation, which is subsequently attacked by the amine nucleophile (e.g., indole). A final deprotonation step yields the N-substituted product and regenerates the active copper catalyst.

Another relevant mechanistic pathway involves a stereocontrolled 1,3-nitrogen shift, which has been applied to the synthesis of α-amino acids. nih.gov This process, catalyzed by ruthenium or iron complexes, involves the initial connection of a carboxylic acid to a nitrene precursor. nih.gov Upon catalysis, a cyclic transition state is formed, facilitating a regio- and enantioselective C(sp³)–H amination. nih.gov This type of intramolecular C-H insertion highlights the importance of the catalyst in orchestrating the reaction pathway and controlling the stereochemical outcome.

Table 1: Proposed Intermediates in Catalytic Amination Reactions

| Reaction Type | Catalyst System | Proposed Key Intermediates | References |

| Reductive Amination | Pd/Al2O3 | Hemiaminal, Imine/Enamine | nih.govcardiff.ac.uk |

| C-H Amination | CuCl2/bipy | THF Radical, THF Cation | nih.govresearchgate.net |

| 1,3-Nitrogen Shift | Ru or Fe complexes | Cyclic Metalla-nitrenoid | nih.gov |

Stereocontrol Mechanisms in Chiral Induction Processes

The synthesis of a specific stereoisomer of a chiral molecule like this compound necessitates a high degree of stereocontrol. This is typically achieved through chiral induction, where a chiral element in the reaction—be it a substrate, reagent, or catalyst—directs the formation of one stereoisomer over others.

One of the primary mechanisms for stereocontrol is through the formation of a diastereomeric transition state. In the context of synthesizing chiral amines, the use of a chiral auxiliary is a common strategy. acs.org For instance, the reaction of a prochiral ketone with a chiral amine, such as (R)-2-methylpropane-2-sulfinamide, can lead to the formation of a chiral sulfinyl ketimine. acs.org The subsequent reduction of this intermediate, for example with a zirconium hydride, proceeds through a sterically controlled transition state, often a cyclic half-chair conformation, to yield the desired chiral amine with high diastereoselectivity. acs.org The chiral auxiliary can then be cleaved to afford the final product.

Computational studies have been instrumental in elucidating these stereocontrol mechanisms. acs.org For the zirconocene-mediated reduction of sulfinyl ketimines, density functional theory (DFT) calculations have supported a cyclic half-chair transition state to rationalize the high selectivity observed in the formation of chiral benzylamines. acs.org

In enzymatic resolutions, the stereocontrol is governed by the specific three-dimensional structure of the enzyme's active site. nih.gov For example, transaminases can be used for the kinetic resolution of racemic amines or the asymmetric synthesis from prochiral ketones. nih.govmod.gov.my The enzyme selectively binds one enantiomer of the substrate, facilitating its conversion while leaving the other enantiomer unreacted. anr.fr This high degree of selectivity is a hallmark of enzymatic catalysis.

Table 2: Examples of Stereocontrol Strategies in Chiral Amine Synthesis

| Strategy | Chiral Element | Mechanism of Stereocontrol | References |

| Chiral Auxiliary | (R)-2-methylpropane-2-sulfinamide | Formation of diastereomeric sulfinyl ketimine and sterically controlled reduction | acs.org |

| Asymmetric Catalysis | Chiral Metal Complex | Formation of a chiral catalyst-substrate complex leading to a favored transition state | nih.gov |

| Enzymatic Resolution | Transaminase | Selective binding and conversion of one enantiomer in the enzyme's active site | nih.govmod.gov.my |

Kinetic and Thermodynamic Analyses of Reaction Pathways

The feasibility and efficiency of a chemical transformation are governed by both kinetic and thermodynamic factors. A thermodynamic analysis determines the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). A negative ΔG signifies a spontaneous reaction. Kinetic analysis, on the other hand, focuses on the reaction rate and the energy barrier (activation energy, Ea) that must be overcome for the reaction to proceed.

Kinetic studies are crucial for understanding the factors that influence the reaction rate. In the context of catalytic amination, the reaction rate can be dependent on the concentration of the substrate, the catalyst, and any co-reagents. For instance, in a Pd-catalyzed amination using an N-heterocyclic carbene (NHC) complex, the reaction was found to be first order in the base and only slightly more than zeroth order in the amine. nih.gov This suggests that the deprotonation of the amine, facilitated by the base, is a key step in the rate-determining part of the catalytic cycle. nih.gov

The choice of solvent can also have a significant impact on both the kinetics and thermodynamics of a reaction. Explicit water coordination to an aldehyde in reductive amination has been shown through computational studies to lower the activation barrier for the nucleophilic addition of the amine. nih.gov

Table 3: Key Parameters in Kinetic and Thermodynamic Analysis

| Parameter | Significance | Method of Determination | References |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and equilibrium position of a reaction. | Calculation from enthalpy (ΔH) and entropy (ΔS) changes; Computational modeling. | nih.govresearchgate.net |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; determines the reaction rate. | Arrhenius plots from temperature-dependent rate studies; Computational modeling. | nih.govusfq.edu.ec |

| Reaction Order | Indicates the dependence of the reaction rate on the concentration of reactants. | Experimentally determined by varying reactant concentrations and measuring the effect on the reaction rate. | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 1r 1 Tetrahydrofuran 3 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine, both ¹H and ¹³C NMR are instrumental in assigning the chemical environment of each atom and providing insights into the molecule's stereochemistry and preferred conformations.

¹H NMR Spectroscopy: The proton NMR spectrum of the tetrahydrofuran (B95107) (THF) ring typically shows complex multiplets for the methylene (B1212753) protons due to spin-spin coupling and the ring's puckered nature. Protons on the THF ring are diastereotopic, leading to distinct chemical shifts. The protons at the C2 and C5 positions, being adjacent to the ether oxygen, are expected to resonate at a lower field (typically δ 3.5-4.0 ppm) compared to the C4 protons. chemicalbook.com The methine proton of the ethanamine side chain (CH-NH₂) and the methine proton on the THF ring (C3-H) would also exhibit characteristic chemical shifts and coupling patterns that are crucial for structural confirmation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. Each unique carbon atom in the molecule will produce a distinct signal. The carbons of the THF ring adjacent to the oxygen (C2 and C5) are expected to appear downfield (around δ 68-70 ppm), while the other ring carbons (C3 and C4) would resonate at a higher field. The two carbons of the ethanamine side chain would also have characteristic shifts, allowing for a complete carbon framework assignment.

Conformational and Stereochemical Insights: The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. The coupling constants (J-values) observed in the high-resolution ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to deduce the preferred conformation of the THF ring. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to establish through-space proximities between protons, which is critical for confirming the relative stereochemistry and the spatial arrangement of the ethanamine substituent with respect to the THF ring.

Predicted ¹H NMR Data Note: This table represents predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethanamine) | 1.0 - 1.3 (doublet) |

| NH₂ | 1.5 - 2.5 (broad singlet) |

| CH₂ (C4 of THF) | 1.8 - 2.2 (multiplet) |

| CH (C3 of THF) | 2.3 - 2.8 (multiplet) |

| CH (ethanamine) | 2.8 - 3.2 (quartet) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While NMR provides structural data in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for assigning the absolute configuration of a chiral center.

To perform this analysis, a suitable single crystal of this compound, or a salt derivative thereof (e.g., a hydrochloride or tartrate salt), must be grown. sigmaaldrich.com This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The electron density map generated from the diffraction data allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, this analysis would definitively confirm the 'R' configuration at the chiral carbon of the ethanamine group. It would also reveal the exact conformation of the tetrahydrofuran ring in the crystal lattice (e.g., a specific envelope or twist conformation) and the orientation of the ethanamine substituent relative to the ring. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing arrangement.

Typical Crystallographic Data Table Note: This is a representative table. Data can only be obtained from an actual experimental crystal structure determination.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₆H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 10.2, 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1045 |

| Z (molecules/unit cell) | 4 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₆H₁₃NO), HRMS would be used to confirm its molecular formula. The technique can differentiate the exact mass of the molecule from other potential isobaric compounds. The high mass accuracy, typically within 5 parts per million (ppm), provides strong evidence for the assigned molecular structure. nih.gov

In addition to molecular formula confirmation, analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for amines include the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium ion. For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond between the ethanamine chiral center and the THF ring, as well as fragmentation of the THF ring itself.

Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ (Protonated Molecule) | 116.1070 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups in this compound.

N-H Vibrations: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com An N-H bending (scissoring) vibration is also expected near 1600 cm⁻¹. wpmucdn.com

C-H Vibrations: The sp³ C-H stretching vibrations from the alkyl portions of the molecule will appear just below 3000 cm⁻¹. wpmucdn.com

C-O-C Vibration: The most prominent feature for the tetrahydrofuran ring will be a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1050-1150 cm⁻¹ region.

C-N Vibration: The C-N stretching vibration is typically weaker and found in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the aliphatic backbone and the ring breathing modes of the tetrahydrofuran ring can be strong. A notable strong Raman active mode for THF is the ring breathing vibration, which occurs around 914 cm⁻¹. researchgate.netmdpi.com The combination of IR and Raman spectra provides a comprehensive "molecular fingerprint" that is unique to the compound's structure.

Key Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3200 - 3500 | Medium (two bands) |

| C-H Stretch (sp³) | IR/Raman | 2800 - 3000 | Strong |

| N-H Bend | IR | ~1600 | Medium-Variable |

| C-O-C Stretch | IR | 1050 - 1150 | Strong |

Computational and Theoretical Chemistry Applied to 1r 1 Tetrahydrofuran 3 Yl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size. Functionals such as B3LYP or the modern, dispersion-corrected ωB97X-D, combined with basis sets like 6-31G* or the more extensive def2-TZVP, are commonly employed. nih.gov

These calculations can determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), centered on the amine's nitrogen lone pair. The LUMO energy indicates its capacity to accept electrons, which is crucial in reactions where the amine might be attacked by an electrophile. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and electronic excitability.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this amine, the ESP map would show a region of negative potential (red) around the nitrogen and oxygen atoms, corresponding to their high electron density and roles as hydrogen bond acceptors. Conversely, positive potential (blue) would be located on the amine hydrogens, indicating their potential as hydrogen bond donors. This information is invaluable for predicting non-covalent interactions with other molecules, such as enzyme active sites or catalysts. nih.gov

Accurate pKa values can also be predicted using DFT in conjunction with a polarizable continuum solvent model (like SMD or PCM), which simulates the effects of a solvent like water. nih.gov This approach calculates the Gibbs free energies of the protonated and neutral forms of the amine, allowing for the determination of its acidity constant, a crucial parameter for its behavior in solution. nih.gov

Table 1: Representative Theoretical Electronic Properties for a Chiral Amine Note: These are illustrative values typical for similar small amines and are not specific experimental results for this compound.

| Property | Method | Calculated Value |

|---|---|---|

| HOMO Energy | ωB97X-D/def2-SVP | -6.2 eV |

| LUMO Energy | ωB97X-D/def2-SVP | +1.5 eV |

| HOMO-LUMO Gap | ωB97X-D/def2-SVP | 7.7 eV |

| Calculated pKa (in H₂O) | M06-2X/6-31+G(d,p) with SMD | 9.5 ± 0.5 |

Conformational Analysis and Energy Landscape Mapping

This compound possesses significant conformational flexibility due to the rotatable bonds and the puckering of the tetrahydrofuran (B95107) (THF) ring. Mapping its potential energy surface is crucial for understanding which shapes the molecule preferentially adopts and how this influences its properties and interactions.

The THF ring itself is not planar and typically exists in twisted (C₂) or envelope (Cₛ) conformations. The position of the ethylamine (B1201723) substituent at the C3 position influences the relative stability of these ring puckers. Furthermore, rotation around the C-C bond connecting the ring to the ethyl group and the C-N bond of the amine group leads to a complex landscape of different conformers.

Conformational searches can be performed using molecular mechanics (MM) methods, such as those employing the MMFF or OPLS force fields, to rapidly generate a large number of possible structures. nih.gov The geometries of the most stable conformers identified by MM are then typically re-optimized at a higher level of theory, such as DFT or MP2, to obtain more accurate relative energies. Studies on analogous substituted alkanes show that even subtle changes, like the replacement of a CH₂ group with an oxygen atom, can significantly alter conformational preferences. soton.ac.uk For this molecule, key conformations would be defined by the dihedral angles involving the amine group relative to the rest of the structure, leading to various gauche and anti arrangements.

The analysis reveals that the lowest energy conformations are often stabilized by intramolecular hydrogen bonds, for instance, between the amine hydrogens and the THF ring's ether oxygen. The relative populations of these conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution, providing a picture of the dominant species in solution.

Table 2: Hypothetical Relative Energies of Key Conformers Note: This table is illustrative, showing a plausible energy landscape for a molecule with this structure. The conformer labels are hypothetical.

| Conformer | Key Dihedral Angles (Degrees) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | O-C-C-N: 65, C-C-N-H: 60 | 0.00 | 75.1 |

| B | O-C-C-N: 175, C-C-N-H: 180 | 1.50 | 8.1 |

| C | O-C-C-N: -70, C-C-N-H: 60 | 0.95 | 16.8 |

Theoretical Modeling of Reaction Transition States and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound, whether it is acting as a reactant, a product, or a chiral catalyst/ligand. By modeling the transition states (TS) of a proposed reaction, chemists can understand the energy barriers (activation energies) and predict reaction rates and outcomes.

In reactions where the amine acts as a nucleophile, modeling the TS of its attack on an electrophile can explain stereoselectivity. DFT studies on similar chiral amine additions have shown that non-covalent interactions, such as hydrogen bonds between the amine's N-H and a directing group on the substrate, can stabilize one transition state over another, leading to a specific stereochemical outcome. nih.govacs.org Automated reaction path search methods can systematically explore potential reaction channels to discover not only the expected pathway but also potential side reactions. acs.org

In Silico Approaches for Stereoselectivity Prediction and Rational Design

Given that this compound is a chiral molecule, a primary application of computational modeling is to predict and rationalize stereoselectivity in its synthesis or its use in asymmetric catalysis.

In silico models can be used to design synthetic routes that favor the formation of the desired (1R) enantiomer. For instance, in an asymmetric hydrogenation of a precursor imine, computational docking can be used to model how the substrate fits into the active site of a chiral catalyst. frontiersin.org By calculating the energies of the competing transition states leading to the (R) and (S) products, the enantiomeric excess (e.e.) can be predicted using the equation ΔΔG‡ = -RTln(e.r.). nih.gov This allows for the virtual screening of different catalysts and reaction conditions to find the optimal setup before any experiments are run.

More advanced approaches now leverage machine learning. nih.govarxiv.org Models are trained on large datasets of reactions with known stereochemical outcomes. rsc.org By featurizing the reactants, catalyst, and solvent based on their computed chemical properties, these models can predict the stereoselectivity for new reactions, including those that might produce this compound, with increasing accuracy. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static structures and reaction barriers, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. youtube.com MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field (a set of parameters describing interatomic potentials) to calculate the forces.

An MD simulation of this amine in a solvent like water or chloroform (B151607) would reveal how the molecule moves, rotates, and changes conformation on a timescale of picoseconds to microseconds. youtube.com This is particularly useful for understanding solvent effects. The simulation can track the formation and lifetime of hydrogen bonds between the amine and solvent molecules, revealing the structure of the solvation shell. osti.gov Such simulations have been performed extensively on the parent THF molecule to understand its interactions and dynamic properties in solution. researchgate.netresearchgate.net

MD simulations are also critical for studying interactions with larger systems, such as its binding to a protein. The amine could be placed in the binding pocket of a receptor, and the simulation would show how it adjusts its conformation to maximize favorable interactions, providing insights into its binding affinity and residence time.

Applications of 1r 1 Tetrahydrofuran 3 Yl Ethan 1 Amine in Contemporary Organic Synthesis and Catalysis

Role as a Chiral Building Block in the Enantioselective Synthesis of Complex Organic Molecules

No specific examples of the use of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine as a chiral building block in the enantioselective synthesis of complex organic molecules have been reported in the scientific literature. The synthesis of various substituted tetrahydrofuran (B95107) derivatives is an active area of research, often targeting natural products and biologically active molecules. chemistryviews.org

Utility in Asymmetric Catalysis

There is no available data on the utility of this compound in asymmetric catalysis.

Development and Application of Chiral Ligands for Transition Metal-Catalyzed Reactions

No studies have been published detailing the development and application of chiral ligands derived from this compound for transition metal-catalyzed reactions.

Organocatalytic Applications of the Amine Moiety

The potential for this compound to act as an organocatalyst has not been explored in the available scientific literature.

Precursor in the Synthesis of Advanced Chemical Intermediates

While related tetrahydrofuran amines serve as precursors, chemicalbook.com there is no specific information on advanced chemical intermediates synthesized from this compound.

Design and Synthesis of Stereochemically Defined Derivatives for Fundamental Chemical Research

There are no published reports on the design and synthesis of stereochemically defined derivatives of this compound for fundamental chemical research.

Future Research Avenues and Perspectives for 1r 1 Tetrahydrofuran 3 Yl Ethan 1 Amine

Development of Novel and Sustainable Synthetic Methodologies for Industrial Scalability

The current production of chiral amines often involves multi-step syntheses that may rely on expensive catalysts, harsh conditions, or generate significant waste, hindering industrial scalability and environmental sustainability. rsc.orgrsc.org Future research will be critically focused on developing greener and more efficient synthetic routes.

A primary area of investigation is the advancement of biocatalytic methods. rsc.orgrsc.org Amine transaminases (ATAs), for example, can synthesize chiral amines from prochiral ketones with high enantioselectivity under mild conditions. rsc.orgsemanticscholar.org Research efforts will likely concentrate on discovering or engineering novel ATAs with a broader substrate scope and enhanced stability to overcome current limitations. semanticscholar.org The goal is to move beyond traditional, often metal-catalyzed, reductive aminations towards processes with higher atom economy and reduced environmental impact. rsc.org

Another promising direction is the development of catalytic systems based on earth-abundant metals, moving away from expensive and toxic heavy metals like palladium or rhodium often used in asymmetric catalysis. rsc.org The design of novel chiral ligands will be crucial for achieving high enantioselectivity with these more accessible metals. The principles of green chemistry will guide this research, emphasizing the reduction of process steps, minimization of waste, and use of renewable feedstocks.

| Synthetic Approach | Traditional Methodologies | Future Sustainable Methodologies |

| Catalyst | Homogeneous catalysts (e.g., Rh, Ru, Pd), often based on precious and toxic heavy metals. rsc.org | Biocatalysts (e.g., Amine Transaminases), catalysts based on earth-abundant metals (e.g., Fe, Cu). rsc.orgsemanticscholar.org |

| Process | Multi-step synthesis, often requiring protection/deprotection steps and harsh reaction conditions. rsc.org | One-pot reactions, cascade reactions, enzymatic processes under mild conditions (e.g., room temperature, aqueous media). rsc.org |

| Atom Economy | Often lower due to the use of stoichiometric reagents and protecting groups. | Higher, especially in direct amination or transamination reactions that produce minimal byproducts like water. rsc.orgresearchgate.net |

| Solvents | Use of volatile and hazardous organic solvents. | Use of greener solvents, including water or bio-derived solvents, or solvent-free conditions. |

Exploration of Unconventional Reactivity and New Transformational Pathways

Beyond improving its synthesis, future research will seek to uncover novel chemical transformations involving (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine. This involves exploring its reactivity under unconventional conditions or with novel reagents to access new chemical space.

One area of interest is the activation of the C-O bond within the tetrahydrofuran (B95107) ring or the C-N bond of the amine under specific catalytic conditions. For instance, recent developments in palladium catalysis, enabled by specialized ligands like ureas, have allowed for challenging heteroannulation reactions to form THF rings, suggesting that novel catalytic cycles could be developed to modify the existing THF scaffold. chemrxiv.org Similarly, new methods for activating alcohols, such as using sulfuryl fluoride (B91410) (SO₂F₂), could inspire research into analogous transformations for the amine group, potentially leading to new types of derivatives. researchgate.netnih.gov

Furthermore, the amine can serve as a directing group or chiral auxiliary in various transformations, guiding the stereochemical outcome of reactions at other parts of a molecule. Investigating its performance in C-H activation, asymmetric addition, or cyclization reactions could lead to powerful new synthetic tools for constructing complex molecular architectures.

Integration with Advanced Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior process control, and seamless scalability. atomfair.com For the synthesis of chiral amines, flow reactors can be combined with immobilized enzymes or catalysts, allowing for efficient catalyst reuse and simplified product purification. rsc.orgwhiterose.ac.uk This technology is particularly well-suited for industrial production, where consistency and efficiency are paramount. researchgate.net

| Technology | Key Advantages for Synthesis | Potential Impact on this compound |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility, ease of integration with biocatalysis. researchgate.netatomfair.com | More efficient, safer, and scalable industrial production; improved yields and selectivity through precise temperature and residence time control. whiterose.ac.uk |

| Machine Learning / AI | Accelerated optimization of reaction conditions, prediction of novel synthetic routes, data-driven decision-making, reduced experimental burden. researchgate.netpreprints.orgresearchgate.net | Rapid identification of optimal and sustainable synthetic pathways; discovery of novel derivatives through predictive modeling. acs.org |

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry and Materials Science

The unique chiral structure of this compound makes it an attractive candidate for applications beyond pharmaceuticals, particularly in materials science. Chiral molecules are essential for creating materials with specific optical, electronic, and recognition properties.

An exciting avenue of research is the use of this amine as a monomer or a chiral building block for the synthesis of novel polymers. researchgate.net Chiral polyamines can form helical structures and have been investigated for applications as nonviral gene delivery agents, catalysts for organic transformations, and as ligands for transition metals. researchgate.netresearchgate.net The incorporation of the rigid, polar THF unit from this compound into a polymer backbone could impart unique solubility, conformational, and binding properties.

Furthermore, research into functional helical polymers is a rapidly developing field. kanazawa-u.ac.jp These materials have potential applications in chiral sensing, enantioselective separation (as chiral stationary phases), and the development of "smart" materials that respond to external stimuli. kanazawa-u.ac.jpfelixfreire.com By polymerizing or grafting this compound, new functional materials could be developed, opening up interdisciplinary research at the intersection of synthetic chemistry, polymer science, and materials engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.